amino]thiophene-2-carboxylate CAS No. 1707586-36-4](/img/structure/B2783741.png)

Methyl 3-[[(4-bromophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

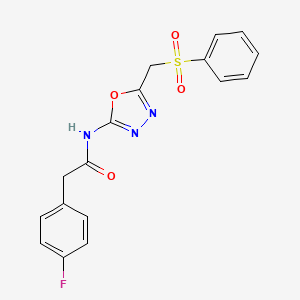

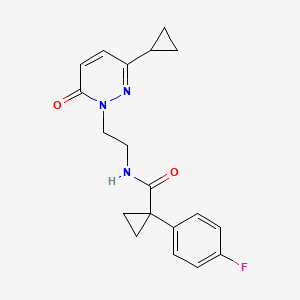

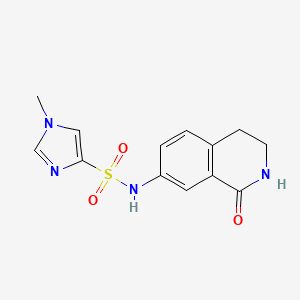

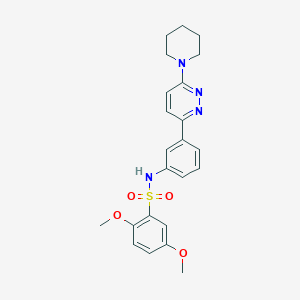

“Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate” is an organic compound. It contains a thiophene ring and a sulfonyl amino functional group . The compound has a molecular formula of C6H7NO4S2 and a molecular weight of 221.25 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfonyl amino functional group . The exact 3D structure is not available in the retrieved sources.Chemical Reactions Analysis

“Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .Physical And Chemical Properties Analysis

“Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate” has a molecular weight of 221.25 and a predicted density of 1.517±0.06 g/cm3 . It has a melting point of 123-124 °C and a boiling point of 428.3±55.0 °C . The compound has a flash point of 212.8°C and a vapor pressure of 1.53E-07mmHg at 25°C . The refractive index is 1.579 .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, including the specific compound , involves reactions of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This process provides a route to 4-arylsulfonyl-3-carboxamidothiophenes, indicating its utility in synthesizing complex thiophene derivatives with potential applications in medicinal chemistry and materials science (Stephens, Price, & Sowell, 1999).

Structural Studies

- Structural characterization of closely related compounds, such as 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, via single crystal X-ray diffraction highlights the precise molecular architecture. This detailed understanding is crucial for the development of new materials and pharmaceutical agents, showcasing the importance of structural analysis in advancing applications (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Advanced Organic Synthesis Techniques

- Research on palladium-catalyzed direct regiospecific arylation of thiophenes bearing SO2R substituents at C3, including compounds similar to Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate, illustrates advanced organic synthesis techniques. These methods facilitate the creation of structurally complex and diverse thiophene derivatives, potentially useful in drug discovery and development (Bheeter, Bera, & Doucet, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used as a reagent or intermediate in organic synthesis reactions .

Mode of Action

It’s known to be involved in organic synthesis reactions, possibly through its sulfonyl amino and carboxylate groups .

Action Environment

The action, efficacy, and stability of Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate can be influenced by various environmental factors . These may include the pH, temperature, and solvent conditions of the reaction environment in which it’s used. It should be stored in a dark place, sealed in dry, at room temperature .

Propriétés

IUPAC Name |

methyl 3-[(4-bromophenyl)sulfonyl-methylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4S2/c1-15(11-7-8-20-12(11)13(16)19-2)21(17,18)10-5-3-9(14)4-6-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMFXDAQQYSCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[[(4-bromophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)

![5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2783666.png)

![2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783667.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)

![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)

![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)